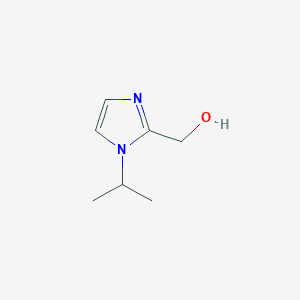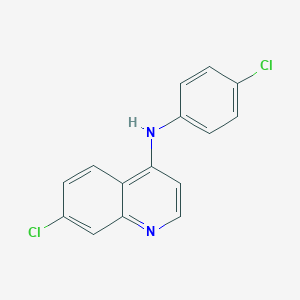
7-chloro-N-(4-chlorophenyl)quinolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-chloro-N-(4-chlorophenyl)quinolin-4-amine, also known as CQ, is a synthetic compound that belongs to the class of quinoline-based drugs. It was first synthesized in the 1930s and has been used for various purposes, including as an antimalarial drug. In recent years, CQ has gained attention for its potential use in cancer treatment due to its ability to inhibit autophagy, a process that plays a crucial role in cancer cell survival.
Mécanisme D'action
Autophagy is a cellular process that involves the degradation and recycling of damaged or unnecessary cellular components. Cancer cells rely on autophagy to survive under conditions of stress, such as nutrient deprivation or chemotherapy. 7-chloro-N-(4-chlorophenyl)quinolin-4-amine inhibits autophagy by blocking the fusion of autophagosomes with lysosomes, which prevents the degradation of cellular components and leads to the accumulation of toxic substances within the cancer cells.
Effets Biochimiques Et Physiologiques
7-chloro-N-(4-chlorophenyl)quinolin-4-amine has been shown to have various biochemical and physiological effects, including inhibition of autophagy, induction of apoptosis (programmed cell death), and inhibition of tumor growth. In addition, 7-chloro-N-(4-chlorophenyl)quinolin-4-amine has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 7-chloro-N-(4-chlorophenyl)quinolin-4-amine in lab experiments is its well-established safety profile, as it has been used for many years as an antimalarial drug. In addition, 7-chloro-N-(4-chlorophenyl)quinolin-4-amine is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using 7-chloro-N-(4-chlorophenyl)quinolin-4-amine in lab experiments is its potential for off-target effects, as it can interact with various cellular pathways other than autophagy.
Orientations Futures
There are several potential future directions for research on 7-chloro-N-(4-chlorophenyl)quinolin-4-amine. One area of interest is the development of more potent and selective inhibitors of autophagy, which could be used in combination with 7-chloro-N-(4-chlorophenyl)quinolin-4-amine to enhance its anticancer effects. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to 7-chloro-N-(4-chlorophenyl)quinolin-4-amine treatment. Finally, there is a need for clinical trials to evaluate the safety and efficacy of 7-chloro-N-(4-chlorophenyl)quinolin-4-amine in cancer patients.
Méthodes De Synthèse
The synthesis of 7-chloro-N-(4-chlorophenyl)quinolin-4-amine involves several steps, including the condensation of 4-chloroaniline with 2-chloroacetamide to form 7-chloro-4-aminoquinoline. This intermediate is then reacted with 4-chlorobenzenesulfonyl chloride to yield 7-chloro-N-(4-chlorophenyl)quinolin-4-amine.
Applications De Recherche Scientifique
7-chloro-N-(4-chlorophenyl)quinolin-4-amine has been extensively studied for its antimalarial properties, and it is still used in some parts of the world for this purpose. However, recent research has focused on its potential as an anticancer agent. Studies have shown that 7-chloro-N-(4-chlorophenyl)quinolin-4-amine can inhibit autophagy in cancer cells, leading to their death. This mechanism of action has been studied in various types of cancer, including breast, lung, and pancreatic cancer.
Propriétés
Numéro CAS |
5431-39-0 |
|---|---|
Nom du produit |
7-chloro-N-(4-chlorophenyl)quinolin-4-amine |
Formule moléculaire |
C15H10Cl2N2 |
Poids moléculaire |
289.2 g/mol |
Nom IUPAC |
7-chloro-N-(4-chlorophenyl)quinolin-4-amine |
InChI |
InChI=1S/C15H10Cl2N2/c16-10-1-4-12(5-2-10)19-14-7-8-18-15-9-11(17)3-6-13(14)15/h1-9H,(H,18,19) |
Clé InChI |
INDMTPBIQLWRLM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC2=C3C=CC(=CC3=NC=C2)Cl)Cl |
SMILES canonique |
C1=CC(=CC=C1NC2=C3C=CC(=CC3=NC=C2)Cl)Cl |
Autres numéros CAS |
5431-39-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




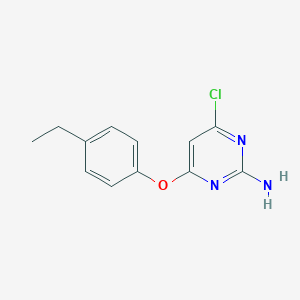
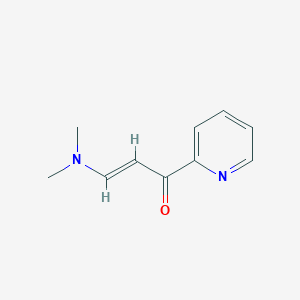
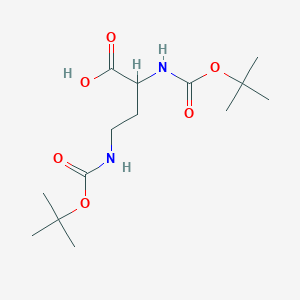
![6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine](/img/structure/B186745.png)
